molecular formula C27H47N7O6 B056552 Joro spider toxin CAS No. 112163-33-4

Joro spider toxin

Cat. No. B056552
M. Wt: 565.7 g/mol
InChI Key: SJLRBGDPTALRDM-QFIPXVFZSA-N
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Description

Joro spider toxin, also known as JSTX, is a toxin that was originally extracted from the venom of the Joro spider (Nephila clavata) . It is a potent, non-competitive, irreversible, or slowly reversible, antagonist of glutamate receptors . Joro spider toxin 3 is a GABA agonist and blocks the binding of muscle-stimulating diazepam .


Synthesis Analysis

The synthesis of Joro spider toxin-4 (JSTX-4) from Nephila clavata has been achieved using solid-phase synthetic methodology . This method provided sufficient amounts of the toxin for biological evaluation at iGlu receptor subtypes using electrophysiology .


Molecular Structure Analysis

The molecular structure of Joro spider toxin is complex and diverse . The toxin is biosynthesized in a combinatorial manner, providing a plethora of related, but structurally complex toxins .


Chemical Reactions Analysis

The polyamine toxins from the Joro spider were detected by monitoring the fluorescence produced in an on-line reaction of o-phthalaldehyde with amino groups and UV absorption of the phenol group .

Scientific Research Applications

  • Neuroscience Research

    • Summary of Application : Joro toxin has demonstrated the ability to selectively block postsynaptic glutamate potentials and AMPA glutamate receptors . This makes it a valuable tool for studying neural transmission and synaptic plasticity.
    • Methods of Application : The toxin is typically extracted from the venom of the Joro spider and applied to neural tissue or cell cultures. It can then be used to selectively inhibit certain types of neural signaling, allowing researchers to study the role of these signals in neural function .
    • Results or Outcomes : Studies have shown that Joro toxin does not affect aspartate-induced neural depolarization, resting membrane potential, nerve terminal spontaneous signaling, or inhibitory postsynaptic potentials . This selective action makes it a useful tool for dissecting the roles of different types of neural signaling.
  • Invasive Species Research

    • Summary of Application : The Joro spider, from which the toxin is derived, is an invasive species in the southeastern U.S . Studying the spider and its toxin can provide insights into the biology of invasive species and their impacts on ecosystems .
    • Methods of Application : Researchers capture and study the spiders in their new habitats, examining their characteristics, prevalence, and effects on the ecosystem .
    • Results or Outcomes : Research has shown that in areas where the Joro spider has been introduced, it has helped preserve native species and prevent the proliferation of invasive insects .
  • Pest Control

    • Summary of Application : Joro spiders are believed to be capable of feeding on brown marmorated stink bugs, a serious agricultural pest that local spiders tend to avoid . This suggests that Joro spiders could be used as a natural form of pest control .
    • Methods of Application : The spiders could potentially be introduced into areas with high populations of stink bugs to help control their numbers .
    • Results or Outcomes : While this application is still theoretical, it presents an interesting opportunity for natural, chemical-free pest control .
  • Chemical Research

    • Summary of Application : The structure and properties of Joro spider toxin (JSTX-3) are of interest in chemical research .
    • Methods of Application : Researchers can study the structure and properties of the toxin to gain insights into its function and potential applications .
    • Results or Outcomes : This research could potentially lead to the development of new drugs or treatments .
  • Pharmaceutical Research

    • Summary of Application : The structure and properties of Joro spider toxin (JSTX-3) are of interest in pharmaceutical research . This research could potentially lead to the development of new drugs or treatments .
    • Methods of Application : Researchers can study the structure and properties of the toxin to gain insights into its function and potential applications .
    • Results or Outcomes : While this is still a theoretical application, it presents an interesting opportunity for the development of new pharmaceuticals .
  • Pest Management

    • Summary of Application : Joro spiders are believed to be capable of feeding on brown marmorated stink bugs, a serious agricultural pest . This suggests that Joro spiders could be used as a natural form of pest control .
    • Methods of Application : The spiders could potentially be introduced into areas with high populations of stink bugs to help control their numbers .
    • Results or Outcomes : While this application is still theoretical, it presents an interesting opportunity for natural, chemical-free pest control .

Safety And Hazards

Joro spiders pose no considerable threat to humans, besides the fact that their long, splayed limbs and thick bodies can be frightening, especially to those suffering from arachnophobia . In fact, Joro spiders are mostly non-belligerent, known to attack only when alarmed or cornered .

properties

IUPAC Name

(2S)-N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H47N7O6/c28-10-6-13-30-11-4-5-12-31-16-9-25(38)32-14-2-1-3-15-33-27(40)22(19-24(29)37)34-26(39)17-20-7-8-21(35)18-23(20)36/h7-8,18,22,30-31,35-36H,1-6,9-17,19,28H2,(H2,29,37)(H,32,38)(H,33,40)(H,34,39)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLRBGDPTALRDM-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)O)CC(=O)N[C@@H](CC(=O)N)C(=O)NCCCCCNC(=O)CCNCCCCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H47N7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149933
Record name Joro toxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Joro spider toxin

CAS RN

112163-33-4
Record name (2S)-N1-[5-[[3-[[4-[(3-Aminopropyl)amino]butyl]amino]-1-oxopropyl]amino]pentyl]-2-[2-[(2,4-dihydroxyphenyl)acetyl]amino]butanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112163-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Joro spider toxin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Joro toxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Joro Spider Toxin
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Joro Spider Toxin
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPT5X293RB
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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